
Oxazole, 4,5-dihydro-2,4-diphenyl-, (4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2,4-Diphenyl-4,5-dihydrooxazole is a chiral oxazoline derivative known for its significant role in organic synthesis and asymmetric catalysis. This compound is characterized by its unique structure, which includes two phenyl groups attached to the oxazole ring, contributing to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,4-Diphenyl-4,5-dihydrooxazole typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of ®-2-amino-2-phenylethanol with benzoyl chloride under basic conditions to form the oxazoline ring. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of ®-2,4-Diphenyl-4,5-dihydrooxazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.
化学反応の分析
Types of Reactions: ®-2,4-Diphenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles with different substituents.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of substituted oxazoles.
Reduction: Formation of amino alcohols.
Substitution: Introduction of various functional groups onto the phenyl rings, leading to derivatives with different properties.
科学的研究の応用
®-2,4-Diphenyl-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of ®-2,4-Diphenyl-4,5-dihydrooxazole involves its ability to coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The oxazoline ring and the phenyl groups play a crucial role in stabilizing these complexes, enhancing their reactivity and selectivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
類似化合物との比較
(S)-2,4-Diphenyl-4,5-dihydrooxazole: The enantiomer of the ®-form, with similar properties but different chiral configuration.
2-Phenyl-4,5-dihydrooxazole: A simpler derivative with one phenyl group, used in similar applications but with different reactivity.
4,5-Dihydrooxazole: The parent compound without phenyl groups, less stable and less reactive compared to its phenyl-substituted derivatives.
Uniqueness: ®-2,4-Diphenyl-4,5-dihydrooxazole is unique due to its chiral nature and the presence of two phenyl groups, which enhance its stability and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in asymmetric catalysis and other applications requiring high selectivity and efficiency.
特性
CAS番号 |
155242-42-5 |
|---|---|
分子式 |
C15H13NO |
分子量 |
223.27 g/mol |
IUPAC名 |
(4R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-10,14H,11H2/t14-/m0/s1 |
InChIキー |
DTQJMAHDNUWGFH-AWEZNQCLSA-N |
異性体SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1C(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


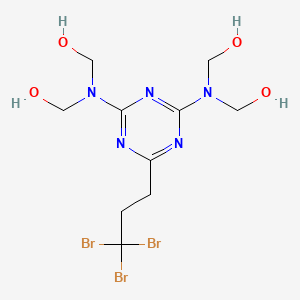
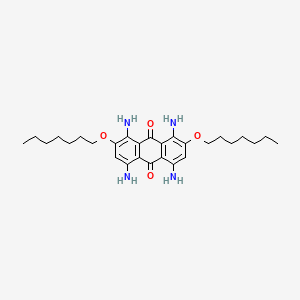
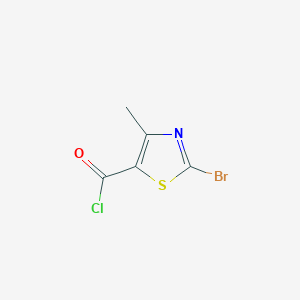
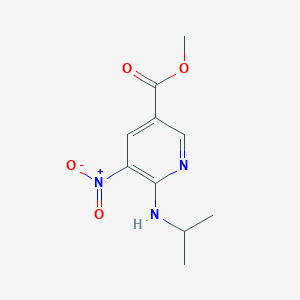
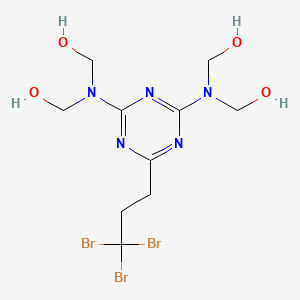
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
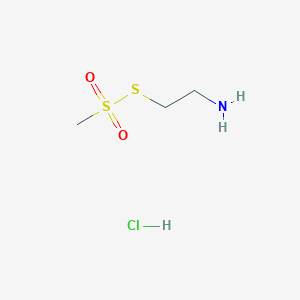
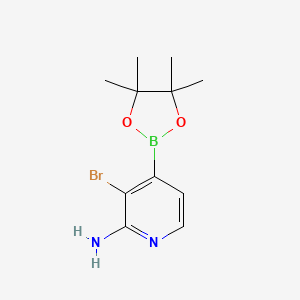
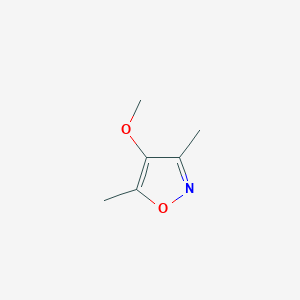
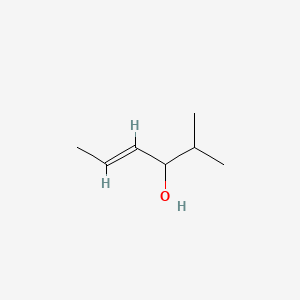
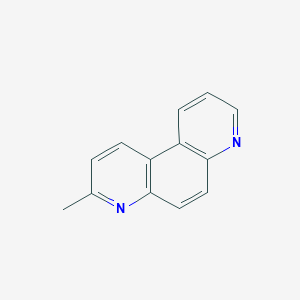

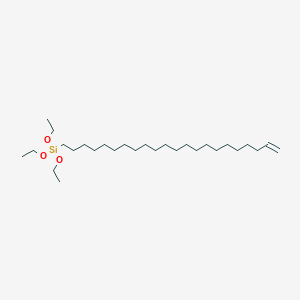
![Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate](/img/structure/B13123435.png)
